![molecular formula C32H65NO3 B15359189 Tetradecanamide, N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]- CAS No. 180207-63-0](/img/structure/B15359189.png)
Tetradecanamide, N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It belongs to the class of sphingolipids, which are essential components of cell membranes and play crucial roles in cell signaling and metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tetradecanamide, N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]- typically involves the reaction of myristic acid with sphinganine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods: On an industrial scale, the production of Tetradecanamide, N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]- involves large-scale chemical synthesis using similar reaction conditions but with optimized parameters to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: Tetradecanamide, N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]- can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Formation of hydroxylated or carboxylated derivatives.
Reduction: Production of reduced forms of the compound.
Substitution: Generation of various substituted derivatives based on the nucleophile or electrophile used.
Scientific Research Applications
Tetradecanamide, N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex sphingolipids and glycolipids.
Biology: It plays a role in studying cell membrane dynamics and signaling pathways.
Medicine: It is investigated for its potential therapeutic effects in diseases related to lipid metabolism and cell signaling.
Industry: It is used in the development of cosmetic and pharmaceutical products due to its beneficial properties on skin and cell health.
Mechanism of Action
The mechanism by which Tetradecanamide, N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]- exerts its effects involves its interaction with cell membrane components and signaling pathways. It may act as a precursor to bioactive lipids that modulate cellular processes such as proliferation, differentiation, and apoptosis. The molecular targets and pathways involved include sphingosine kinase and ceramide synthase, which are crucial in sphingolipid metabolism.
Comparison with Similar Compounds
Tetradecanamide, N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]- is compared with other similar compounds such as:
Ceramide: A central molecule in sphingolipid metabolism.
Sphingosine: A bioactive lipid derived from ceramide.
Sphingomyelin: A major component of cell membranes.
Uniqueness: Tetradecanamide, N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]- is unique in its structure and function, particularly in its role as a precursor to bioactive lipids and its involvement in cell signaling pathways.
Properties
IUPAC Name |
N-(1,3-dihydroxyoctadecan-2-yl)tetradecanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H65NO3/c1-3-5-7-9-11-13-15-16-18-19-21-23-25-27-31(35)30(29-34)33-32(36)28-26-24-22-20-17-14-12-10-8-6-4-2/h30-31,34-35H,3-29H2,1-2H3,(H,33,36) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDTSZXVRDXQARY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(C(CO)NC(=O)CCCCCCCCCCCCC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H65NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20400346 |
Source


|
| Record name | Tetradecanamide, N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20400346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
511.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180207-63-0 |
Source


|
| Record name | Tetradecanamide, N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20400346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carbonitrile](/img/structure/B15359107.png)
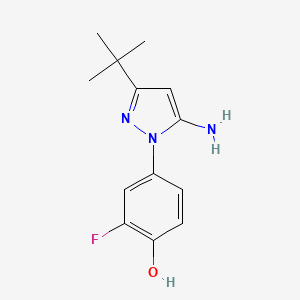
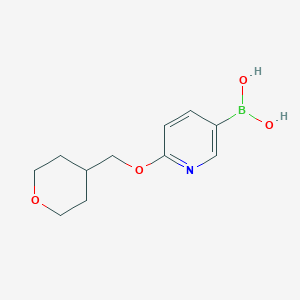



![(S)-4-[[4-[(tert-Butyldimethylsilyl)oxy]-2-butyl]oxy]-2-chloropyridine](/img/structure/B15359178.png)

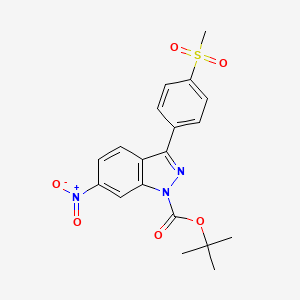
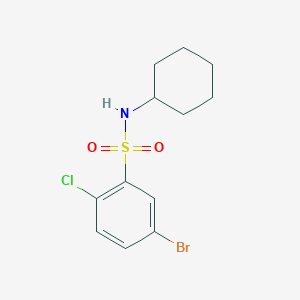

![6-benzyl-2-(5-bromopyridin-3-yl)-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B15359200.png)
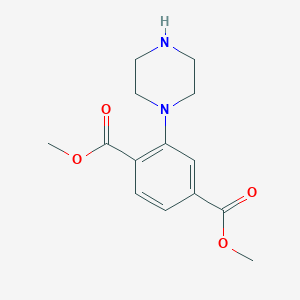
![7-Oxospiro[3.5]nonane-8-carboxylic acid](/img/structure/B15359205.png)
